

# 1,5-diiodopentane CAS number and molecular formula

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## Compound of Interest

Compound Name: 1,5-Diiodopentane

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## An In-Depth Technical Guide to 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,5-diiodopentane**, a versatile difunctional organic halide. It serves as a crucial building block and reagent in a multitude of synthetic applications, from pharmaceutical development to materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its utility in organic synthesis.

## Core Chemical Identifiers

Identifier	Value
Chemical Name	1,5-Diiodopentane
CAS Number	628-77-3[1][2]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> I <sub>2</sub> [1]
Synonyms	Pentamethylene diiodide, Pentane, 1,5-diiodo-[1][2]

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1,5-diiodopentane** is presented below, offering a valuable resource for experimental design and characterization.

Property	Value
Molecular Weight	323.94 g/mol [1]
Appearance	Colorless to pale yellow liquid[2]
Boiling Point	101-102 °C at 3 mmHg
Density	2.177 g/mL at 25 °C
Refractive Index (n <sub>20/D</sub> )	1.6002
Solubility	Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[2]
Stability	Stable under normal temperatures and pressures. Light sensitive.[2]
<sup>1</sup> H NMR	Spectral data available in various databases.[3]
<sup>13</sup> C NMR	Spectral data available in various databases.
IR Spectroscopy	Characteristic peaks corresponding to C-H and C-I bonds.[1]
Mass Spectrometry	Molecular ion peak and fragmentation patterns consistent with the structure.[1]

## Experimental Protocols

### Synthesis of 1,5-Diiodopentane via Finkelstein Reaction

This protocol details a two-step synthesis of **1,5-diiodopentane** starting from 1,5-pentanediol. The first step involves the conversion of the diol to 1,5-dibromopentane, followed by a Finkelstein reaction to yield the desired diiodide.

#### Step 1: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol

This procedure is adapted from a general method for the conversion of diols to dibromides.[4]

- Materials:
  - 1,5-Pentanediol
  - 48% Hydrobromic acid
  - Concentrated Sulfuric Acid
  - Octane
  - Saturated Sodium Carbonate solution
  - Anhydrous Calcium Chloride
- Procedure:
  - In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine 1,5-pentanediol (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (in a 7:1 v/w ratio to the diol).
  - Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.
  - Collect the aqueous layer from the Dean-Stark trap as the azeotrope distills.
  - Once about half of the theoretical amount of water has been collected, set the condenser for total reflux and continue heating for several hours.
  - After the reaction is complete, cool the mixture to room temperature and separate the lower organic layer containing the 1,5-dibromopentane.
  - Wash the organic layer with saturated sodium carbonate solution and then with water.
  - Dry the organic layer over anhydrous calcium chloride.
  - Purify the 1,5-dibromopentane by distillation under reduced pressure.

Step 2: Synthesis of **1,5-Diiodopentane** from 1,5-Dibromopentane (Finkelstein Reaction)

This is a general procedure for the Finkelstein reaction.

- Materials:
  - 1,5-Dibromopentane
  - Sodium Iodide
  - Acetone (anhydrous)
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane (1 equivalent) in anhydrous acetone.
  - Add sodium iodide (a slight excess, e.g., 2.2 equivalents) to the solution.
  - Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (sodium bromide), which is insoluble in acetone.
  - After the reaction is complete (typically several hours), cool the mixture to room temperature.
  - Remove the precipitated sodium bromide by filtration.
  - Evaporate the acetone from the filtrate under reduced pressure.
  - The resulting crude **1,5-diiodopentane** can be further purified by distillation under reduced pressure.

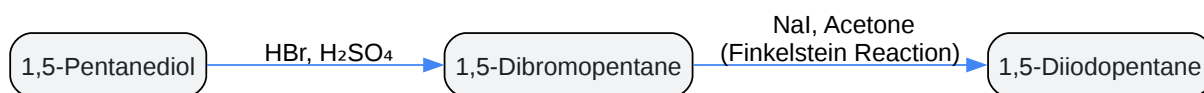
## Applications in Organic Synthesis

**1,5-diiodopentane** is a valuable difunctional electrophile, making it a key reagent in the formation of five-membered carbon rings and in the introduction of a pentylene linker between nucleophilic moieties. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.<sup>[2]</sup> It is commonly employed in reactions such as:

- Cyclization Reactions: Acting as a dielectrophile, it can react with dinucleophiles to form five-membered rings.
- Cross-Coupling Reactions: The iodo groups can participate in various metal-catalyzed cross-coupling reactions.[2]
- Grignard Reactions: It can be used to form di-Grignard reagents.[2]
- Nucleophilic Substitutions: The iodo groups are excellent leaving groups in SN2 reactions.[2]

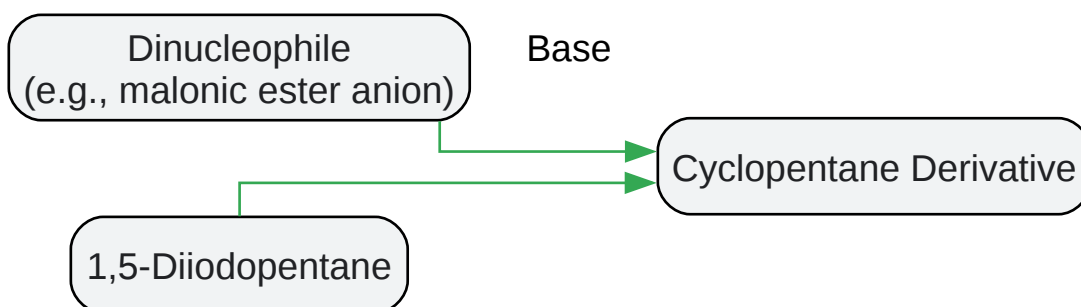
## Visualized Workflows

The following diagrams illustrate the synthetic pathway to **1,5-diiodopentane** and a general application of this reagent in organic synthesis.



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Caption: Synthesis of **1,5-diiodopentane** from 1,5-pentanediol.



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Caption: General workflow for cyclization using **1,5-diiodopentane**.

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